4-Bromo-2-(3-chloro-4-fluorophenoxy)benzaldehyde
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Overview
Description
4-Bromo-2-(3-chloro-4-fluorophenoxy)benzaldehyde is a chemical compound with the molecular formula C13H7BrClFO2 and a molecular weight of 329.55 g/mol . It is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzaldehyde core, making it a halogenated aromatic aldehyde. This compound is used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
Benzaldehyde derivatives are known to interact with various biological targets, including enzymes and receptors .
Mode of Action
It’s known that benzylic halides typically react via an sn2 pathway for primary halides, and an sn1 pathway for secondary and tertiary halides, via the resonance-stabilized carbocation .
Biochemical Pathways
Benzaldehyde derivatives are known to participate in various biochemical reactions, including free radical bromination, nucleophilic substitution, and oxidation .
Result of Action
Benzaldehyde derivatives are known to have various biological activities, including anti-bacterial, anti-tumor, anti-inflammatory, anti-fungal, anti-microbial, and anti-oxidant properties .
Preparation Methods
The synthesis of 4-Bromo-2-(3-chloro-4-fluorophenoxy)benzaldehyde typically involves the following steps:
Synthetic Routes: One common method involves the reaction of 4-bromo-2-hydroxybenzaldehyde with 3-chloro-4-fluorophenol in the presence of a base such as potassium carbonate.
Industrial Production Methods: Industrial production may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the process.
Chemical Reactions Analysis
4-Bromo-2-(3-chloro-4-fluorophenoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The halogen atoms (bromine, chlorine, and fluorine) can participate in nucleophilic substitution reactions.
Common Reagents and Conditions: Typical reagents include bases (e.g., potassium carbonate), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., sodium borohydride).
Major Products: The major products formed depend on the specific reaction. For example, oxidation yields the corresponding carboxylic acid, while reduction yields the corresponding alcohol.
Scientific Research Applications
4-Bromo-2-(3-chloro-4-fluorophenoxy)benzaldehyde is utilized in various scientific research fields:
Comparison with Similar Compounds
4-Bromo-2-(3-chloro-4-fluorophenoxy)benzaldehyde can be compared with other similar compounds:
Similar Compounds: Examples include 4-Bromo-2-chlorophenol, 4-Bromo-2,3-difluorobenzaldehyde, and 4-Bromo-3-chlorophenol.
Uniqueness: The presence of multiple halogen atoms (bromine, chlorine, and fluorine) in this compound imparts unique chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
4-bromo-2-(3-chloro-4-fluorophenoxy)benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrClFO2/c14-9-2-1-8(7-17)13(5-9)18-10-3-4-12(16)11(15)6-10/h1-7H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLJURVDYXDVHIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC2=C(C=CC(=C2)Br)C=O)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrClFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.55 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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